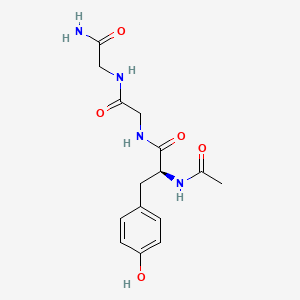
Glycinamide, N-acetyl-L-tyrosylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide, N-acetyl-L-tyrosylglycyl- is a synthetic peptide compound with a molecular formula of C16H22N4O5 This compound is a derivative of glycinamide, which is an amide of the amino acid glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-acetyl-L-tyrosylglycyl- typically involves the coupling of N-acetyl-L-tyrosine with glycinamide. The process begins with the protection of the amino and carboxyl groups of N-acetyl-L-tyrosine, followed by the activation of the carboxyl group using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxyl group is then coupled with glycinamide under mild conditions to form the desired peptide bond.
Industrial Production Methods
Industrial production of Glycinamide, N-acetyl-L-tyrosylglycyl- may involve solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide is synthesized on a solid resin support, allowing for efficient purification and high yield. The process involves repeated cycles of amino acid coupling, deprotection, and washing, followed by cleavage of the peptide from the resin and final purification.
化学反応の分析
Types of Reactions
Glycinamide, N-acetyl-L-tyrosylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds in the peptide can be reduced under specific conditions to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Amines derived from the reduction of amide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
科学的研究の応用
Glycinamide, N-acetyl-L-tyrosylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Glycinamide, N-acetyl-L-tyrosylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, the phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function. Additionally, the peptide can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
N-Acetylglycinamide: A glycine derivative with similar structural features.
Acetylleucine: A modified amino acid used in the treatment of neurological disorders.
Glycineamide: The amide derivative of glycine, used in various biochemical applications.
Uniqueness
Glycinamide, N-acetyl-L-tyrosylglycyl- is unique due to its specific combination of glycinamide and N-acetyl-L-tyrosine, which imparts distinct chemical and biological properties. The presence of the tyrosine residue allows for unique interactions with proteins and enzymes, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
81543-11-5 |
|---|---|
分子式 |
C15H20N4O5 |
分子量 |
336.34 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H20N4O5/c1-9(20)19-12(6-10-2-4-11(21)5-3-10)15(24)18-8-14(23)17-7-13(16)22/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,19,20)/t12-/m0/s1 |
InChIキー |
PKQLOAZEQQZIMI-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |
正規SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


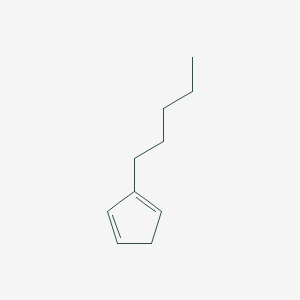
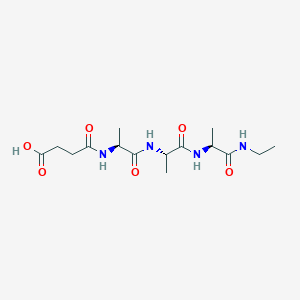

![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
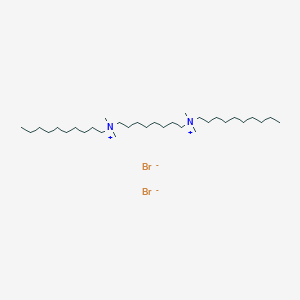
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
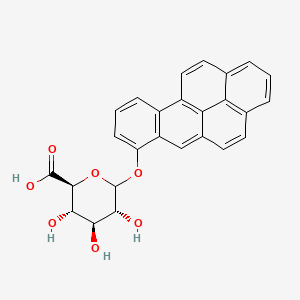
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
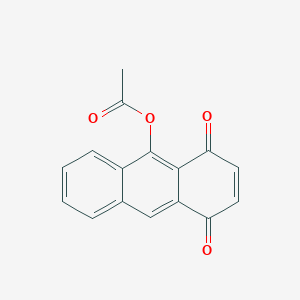
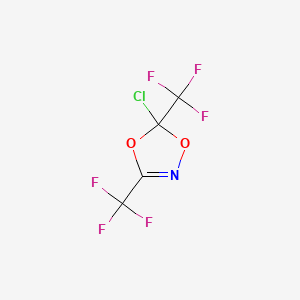
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
